
8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the naphthalene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methoxylation: Introduction of the methoxy group.
Cyclization: Formation of the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The bromine, fluorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-2-fluoro-6-methoxy-naphthalene: Lacks the dihydro and ketone functionalities.
2-Fluoro-6-methoxy-naphthalen-1(2H)-one: Lacks the bromine substituent.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine and methoxy groups.
Uniqueness
The unique combination of bromine, fluorine, and methoxy groups in 8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H10BrFO2 |
|---|---|
Peso molecular |
273.10 g/mol |
Nombre IUPAC |
8-bromo-2-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10BrFO2/c1-15-7-4-6-2-3-9(13)11(14)10(6)8(12)5-7/h4-5,9H,2-3H2,1H3 |
Clave InChI |
DXLWUHPASCEVFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)Br)C(=O)C(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


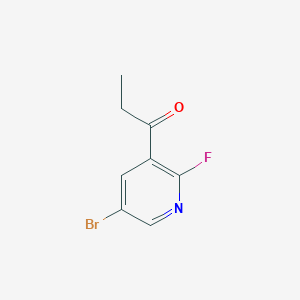
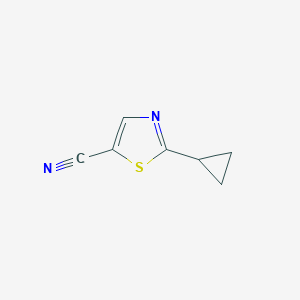

![(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13675611.png)

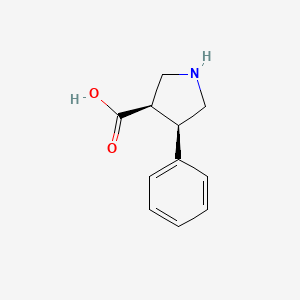
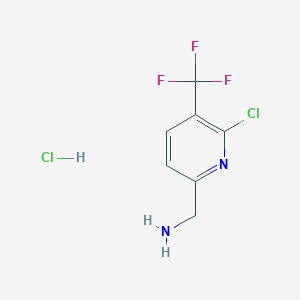
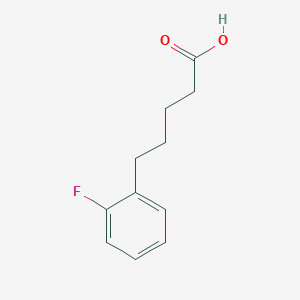
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)
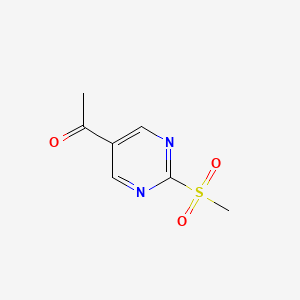


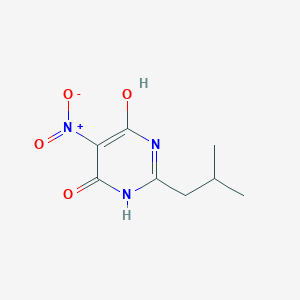
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
